(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone
Description
Properties
IUPAC Name |
(4-hydroxyphenyl)-[4-[2-(methylamino)ethoxy]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17-10-11-20-15-8-4-13(5-9-15)16(19)12-2-6-14(18)7-3-12/h2-9,17-18H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIYGCKUMSKVCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Workup and Isolation
Post-reaction, the mixture is concentrated under reduced pressure, and the residue is partitioned between dichloromethane and 1M HCl. The organic layer is washed with brine, dried over sodium sulfate, and purified via silica gel chromatography (ethyl acetate:hexane, 3:7) to isolate the product as a white solid.
Table 1: Key Analytical Data for the Product
Alternative Synthetic Routes from Patent Literature
Patent CN111328280A discloses scalable methods for related SERM intermediates, offering insights applicable to this compound.
Large-Scale Alkylation with Methylamine Hydrochloride
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Reagents :
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Conditions : 80°C for 8 hours under nitrogen.
This method avoids aqueous methylamine, simplifying waste management. The use of NMP, a high-boiling polar aprotic solvent, enhances reaction rates but requires careful removal via distillation during workup.
Catalytic Approaches
Transition metal catalysts (e.g., Mo or Zr complexes) are described for analogous aryl ether formations, though their applicability to this specific substrate remains unexplored. Theoretical yields up to 85% are reported in similar systems, suggesting potential for optimization.
Purification and Stabilization Strategies
Recrystallization Techniques
Salt Formation for Enhanced Stability
Formulating the compound as a gluconate or acetate salt improves shelf-life under humid conditions. For example:
Analytical Method Validation
Chromatographic Purity Assessment
Spectroscopic Confirmation
Comparative Analysis of Methods
Table 2: Method Comparison
The nucleophilic substitution method offers higher yields but requires chromatographic purification, limiting scalability. In contrast, the patent-derived approach uses cheaper reagents but achieves lower yields.
Industrial Manufacturing Considerations
Cost Analysis
Chemical Reactions Analysis
(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified phenyl derivatives and other functionalized compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of complex molecules and heterocycles In biology, it is utilized in studies involving estrogen receptor modulation and related pathwaysAdditionally, it is used in the industry for the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of (4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and cellular responses, making it a valuable tool in research focused on hormone-related processes and diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Raloxifene Hydrochloride
Raloxifene ([6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(piperidin-1-yl)ethoxy]phenyl]methanone) is a SERM with a benzothiophene core instead of a simple benzophenone. Key differences:
The benzothiophene in raloxifene enhances ER binding and tissue selectivity, while the piperidinyl group improves metabolic stability compared to methylamino .
4-[2-(Dimethylamino)ethoxy]phenylmethanone
This analog substitutes methylamino with dimethylamino. The bulkier dimethyl group may reduce ER binding due to steric hindrance but could enhance solubility.
Arzoxifene (LY353381)
Arzoxifene ([6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(piperidin-1-yl)ethoxy]phenyl]methanone) shares raloxifene’s benzothiophene core but includes a methoxy group. It exhibits higher ERα antagonism (IC₅₀: 0.2 nM) than raloxifene, emphasizing the role of electron-donating substituents in potency .
Bipyraloxifene
A raloxifene derivative with a bipyridyl moiety replacing the piperidinyl group. This modification enhances ERβ selectivity and anticancer activity in triple-negative breast cancer models, demonstrating how side-chain alterations can redirect therapeutic effects .
Key Research Findings
Impact of Ethoxy Chain Substituents
- Methylamino vs. Piperidinyl: Methylamino’s smaller size may reduce ER binding affinity compared to piperidinyl, as seen in raloxifene analogs. Piperidinyl’s cyclic structure enhances metabolic stability and receptor interactions .
Structural-Activity Relationship (SAR)
- Hydroxyphenyl Position : The 4-hydroxyphenyl group is critical for ER binding; its removal abolishes activity .
- Benzothiophene vs. Benzophenone: Benzothiophene-containing analogs (e.g., raloxifene) show superior ER modulation due to planar geometry and hydrophobic interactions .
Metabolic and Impurity Profiles
- Impurities in raloxifene analogs (e.g., methoxy or methylpiperidinium derivatives) highlight the sensitivity of SERM activity to minor structural changes. For example, methoxy substitution at the 6-position reduces antagonistic potency by 90% .
Biological Activity
(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a hydroxyphenyl group and an ethoxy group attached to a phenyl ring, which are critical for its biological activity.
Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:
- Antioxidant Activity : The presence of hydroxy groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines, possibly by inducing apoptosis or cell cycle arrest.
- Selective Estrogen Receptor Modulation : Some studies indicate activity as a selective estrogen receptor modulator (SERM), which could have implications in hormone-related cancers.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Mechanism | References |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Estrogen receptor modulation | Binding affinity to estrogen receptors |
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against breast cancer cell lines. It demonstrated significant inhibition of cell growth at concentrations as low as 10 µM, with observed morphological changes indicative of apoptosis.
- Neuroprotective Effects : Another research article highlighted the neuroprotective properties of the compound in models of oxidative stress-induced neurodegeneration. The compound reduced neuronal cell death and improved survival rates in vitro.
- Hormonal Activity : A recent investigation assessed the compound's role as a SERM in vitro. It showed promising results in modulating estrogen-dependent pathways, suggesting potential applications in treating hormone-sensitive cancers.
Q & A
Q. What are the established synthetic routes for (4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone?
The synthesis typically involves multi-step organic reactions, including Friedel-Crafts acylation and nucleophilic substitution. A common approach is:
- Step 1 : Protection of the hydroxyl group on 4-hydroxyphenyl intermediates using acetyl or tert-butyldimethylsilyl (TBS) groups to prevent side reactions .
- Step 2 : Coupling the protected phenol with a methanone precursor via Friedel-Crafts acylation under Lewis acid catalysis (e.g., AlCl₃) .
- Step 3 : Introduction of the methylaminoethoxy side chain through nucleophilic substitution, using reagents like 2-(methylamino)ethyl chloride in the presence of a base (e.g., K₂CO₃) . Yields are often moderate (50–70%), with purity optimized via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How is the compound characterized for structural confirmation and purity?
Analytical methods include:
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.8 ppm), methylamino group (δ 2.5–3.0 ppm), and ethoxy chain (δ 3.6–4.2 ppm) .
- FTIR : Confirm carbonyl (C=O) stretch at ~1650 cm⁻¹ and hydroxyl (O-H) at ~3400 cm⁻¹ .
- Chromatography :
- HPLC : Retention time ~0.61 min (C18 column, acetonitrile/water gradient) with ≥98% purity .
- LCMS : Molecular ion peak at m/z 342 [M+H]⁺ .
Q. What are the preliminary biological activities reported for this compound?
While direct data on this compound is limited, structural analogs (e.g., Raloxifene derivatives) exhibit estrogen receptor (ER) modulation. Preliminary assays may include:
- Receptor Binding : Competitive ERα/ERβ binding assays using radiolabeled estradiol .
- Cell-Based Assays : Proliferation studies in MCF-7 breast cancer cells to assess agonist/antagonist activity .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side products?
Optimization strategies:
- Catalyst Screening : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce carbocation rearrangements .
- Solvent Effects : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity in substitution steps .
- Flow Chemistry : Continuous flow reactors improve reaction control, reducing byproducts (e.g., over-alkylation) and achieving >85% yield .
Q. How to resolve contradictions in spectroscopic data across studies?
Discrepancies in NMR shifts (e.g., ethoxy chain protons) may arise from solvent polarity or pH. Mitigation steps:
Q. What structure-activity relationship (SAR) insights guide the design of analogs?
Key modifications and their effects:
- Methoxy vs. Ethoxy Chains : Ethoxy improves solubility but reduces ERβ selectivity .
- Methylamino Substitution : Replacing methyl with cyclopropyl enhances metabolic stability (t½ increased from 2.1 to 5.3 h in hepatic microsomes) .
- Hydroxyl Position : Para-substitution (as in this compound) is critical for ER binding; meta-substitution abolishes activity .
Q. What methodologies assess environmental impact and degradation pathways?
- Ecotoxicology : Daphnia magna acute toxicity assays (EC₅₀) .
- Degradation Studies :
- Photolysis : Expose to UV light (254 nm) and monitor by LCMS for byproducts (e.g., quinone derivatives) .
- Biodegradation : Use soil microcosms to measure half-life under aerobic conditions .
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
